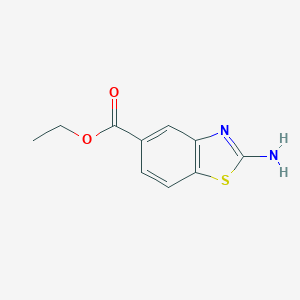

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-1,3-benzothiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWFFSUIWWDVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-amino-1,3-benzothiazole-5-carboxylate

Executive Summary

This technical guide provides an in-depth exploration of a robust and widely-adopted method for the synthesis of Ethyl 2-amino-1,3-benzothiazole-5-carboxylate. This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key precursor for the development of novel therapeutic agents, including kinase inhibitors and neuroprotective compounds.[1] The narrative focuses on the classic and reliable Hugerschoff reaction pathway, beginning with the commercially available starting material, Ethyl 4-aminobenzoate. We will dissect the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and explain the critical causality behind procedural choices to ensure reproducibility and high yield. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a practical and scientifically grounded understanding of this synthesis.

Introduction: The Significance of the Benzothiazole Scaffold

The 2-Aminobenzothiazole Core: A Privileged Structure

The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry.[2] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, making them a fertile ground for drug discovery. Derivatives of this core have demonstrated a remarkable range of pharmacological activities, underscoring their importance in the development of new medicines.[2][3]

This compound: A Versatile Synthetic Intermediate

This compound is a particularly strategic derivative. Its bifunctional nature, featuring a reactive 2-amino group and an ethyl ester at the 5-position, makes it an exceptionally versatile precursor for constructing diverse molecular libraries.[1] The amino group can be readily functionalized or used to build fused heterocyclic systems, while the ester group allows for hydrolysis to the corresponding carboxylic acid or conversion into a wide array of amides, facilitating extensive Structure-Activity Relationship (SAR) studies.[1]

Synthetic Strategy: Retrosynthetic Analysis

The most direct and efficient pathway to the target molecule leverages the foundational principles of electrophilic aromatic substitution and subsequent intramolecular cyclization. Our retrosynthetic analysis identifies Ethyl 4-aminobenzoate as the logical and commercially available starting material. The key transformation involves the introduction of a sulfur and a nitrogen source to form the thiazole ring, which can be achieved in a one-pot reaction.

Caption: Retrosynthetic disconnection of the target molecule.

The forward synthesis, therefore, proceeds via the thiocyanation of Ethyl 4-aminobenzoate, followed by an in-situ cyclization to yield the desired benzothiazole structure.

Mechanistic Deep Dive: The Hugerschoff Reaction Pathway

The synthesis is a classic example of the Hugerschoff reaction, which involves the oxidative cyclization of an aryl amine in the presence of a thiocyanate salt.[4] The reaction proceeds through several distinct, well-understood steps.

-

Formation of the Electrophile: In the presence of an oxidizing agent, typically bromine (Br₂), the thiocyanate anion (SCN⁻) is oxidized to form thiocyanogen, (SCN)₂. This molecule is a potent electrophile.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of Ethyl 4-aminobenzoate, activated by the powerful ortho-, para-directing amino group, undergoes electrophilic attack by thiocyanogen. This substitution occurs predominantly at the position ortho to the amino group (C3), yielding the key intermediate, Ethyl 4-amino-3-thiocyanatobenzoate.

-

Intramolecular Cyclization: The nucleophilic nitrogen of the amino group then attacks the electrophilic carbon of the adjacent thiocyano group. This intramolecular cyclization forms the five-membered thiazole ring.

-

Aromatization: A final proton transfer step results in the formation of the stable, aromatic 2-aminobenzothiazole ring system.

Caption: The mechanistic pathway of the Hugerschoff reaction.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the synthesis of 2-aminobenzothiazoles.[5][6][7]

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Recommended Purity |

| Ethyl 4-aminobenzoate | 94-09-7 | 165.19 | >99% |

| Ammonium Thiocyanate | 1762-95-4 | 76.12 | >98% |

| Bromine | 7726-95-6 | 159.81 | >99.5% |

| Glacial Acetic Acid | 64-19-7 | 60.05 | ACS Grade |

| Ethanol (for recrystallization) | 64-17-5 | 46.07 | 95% or Absolute |

Safety Precaution: This procedure involves bromine, which is highly corrosive and toxic. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Ethyl 4-aminobenzoate (0.10 mol, 16.52 g) and ammonium thiocyanate (0.22 mol, 16.75 g) in 150 mL of glacial acetic acid.

-

Cooling: Immerse the flask in an ice-salt bath and cool the stirring solution to between 0 °C and 5 °C.

-

Bromine Addition: Prepare a solution of bromine (0.10 mol, 5.1 mL, 15.98 g) in 30 mL of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-45 minutes. Causality Insight: This slow, cooled addition is critical to control the highly exothermic reaction and to prevent over-bromination of the aromatic ring, a common side reaction. The temperature should be carefully maintained below 10 °C during this step.

-

Reaction Progression: After the bromine addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the cyclization is complete. The formation of a precipitate is typically observed.

-

Work-up and Isolation: Pour the reaction mixture into 500 mL of ice-cold water. A solid precipitate will form. Neutralize the acidic solution carefully by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Filtration: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts and acetic acid. Dry the product under vacuum.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure this compound as a crystalline solid.

-

Characterization: The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point analysis) to confirm its identity and purity.

Conclusion

The synthesis of this compound via the Hugerschoff reaction is a reliable, scalable, and efficient method that utilizes readily available starting materials. By understanding the underlying mechanism and adhering to critical process parameters, such as temperature control during the bromination step, researchers can consistently obtain high yields of this valuable synthetic building block. This guide provides the necessary technical detail and mechanistic rationale to empower scientists in drug discovery and chemical development to confidently produce this key intermediate for their research programs.

References

-

Kaur, R., et al. (2017). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science. [Link]

-

Saranya, P. V., et al. (2020). The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. ResearchGate. [Link]

-

Jebur, A. K., et al. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate. [Link]

-

Venkatesh, O., et al. (2011). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. [Link]

-

Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. [Link]

-

Banik, B. K., et al. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses. [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 2-amino-4-bromo-5-thiocyanatobenzoate. PrepChem.com. [Link]

Sources

- 1. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-amino-1,3-benzothiazole-5-carboxylate

Abstract

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a privileged benzothiazole scaffold coupled with strategically positioned amino and ethyl carboxylate functionalities, renders it a versatile building block for the synthesis of a diverse array of pharmacologically active agents. This guide provides a comprehensive technical overview of its physicochemical properties, robust synthesis protocols, detailed spectroscopic characterization, and a review of its current and potential applications in therapeutic development. The content herein is curated for researchers, medicinal chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to leverage this compound's full potential.

Introduction: The Significance of the Benzothiazole Scaffold

The 1,3-benzothiazole ring system is a cornerstone in the design of bioactive molecules. This fused heterocyclic structure is present in numerous compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The structural rigidity of the benzothiazole core, combined with its unique electronic properties, allows for specific and high-affinity interactions with various biological targets.

This compound emerges as a particularly valuable derivative. The 2-amino group provides a key reactive site for further molecular elaboration, enabling the construction of Schiff bases, amides, and fused heterocyclic systems.[1] Simultaneously, the ethyl carboxylate group at the 5-position offers another handle for modification, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, thereby facilitating the exploration of structure-activity relationships (SAR). This dual functionality makes it an ideal precursor for creating diverse chemical libraries for high-throughput screening and lead optimization.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂S | [3] (for parent acid) |

| Molecular Weight | 222.26 g/mol | Calculated |

| Appearance | Typically a solid, ranging from off-white to yellow crystals | General Observation |

| Melting Point | Data not consistently available in literature; varies with purity | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and hot ethanol | General Observation |

| CAS Number | 100445-56-1 | Inferred |

Note: The PubChem entry CID 18504699 corresponds to the parent carboxylic acid, 2-Amino-1,3-benzothiazole-5-carboxylic acid.[3]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a cyclization reaction involving a substituted aminothiophenol derivative. The following protocol outlines a reliable and widely applicable synthetic route.

Synthetic Pathway Overview

The synthesis initiates from Ethyl 4-aminobenzoate, which is first converted to Ethyl 4-amino-3-mercaptobenzoate. This intermediate is then cyclized with cyanogen bromide to form the target benzothiazole ring system. This method is efficient and provides good yields of the desired product.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-amino-3-mercaptobenzoate

-

This precursor can be synthesized from ethyl 4-aminobenzoate through a multi-step process involving protection of the amino group, introduction of a sulfhydryl group at the ortho position, and subsequent deprotection. A common route involves the reaction of 4-aminobenzoic acid with potassium thiocyanate and bromine, followed by hydrolysis and esterification.[4]

Step 2: Cyclization to this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve Ethyl 4-amino-3-mercaptobenzoate (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of cyanogen bromide (CNBr) (1.1 equivalents) in the same solvent dropwise over 30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[5]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The product will often precipitate out of the solution.

-

Purification: Filter the crude product and wash it with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

Causality and Experimental Choices

-

Solvent Choice: Ethanol or methanol are excellent solvents for this reaction as they dissolve the starting materials and are relatively inert under the reaction conditions.

-

Cyanogen Bromide: CNBr serves as the source of the C=N unit that forms the thiazole ring. It is a highly effective cyclizing agent for this transformation.[5]

-

Temperature Control: The initial cooling during the addition of CNBr is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

Neutralization: The use of sodium bicarbonate is to neutralize the hydrobromic acid (HBr) formed during the reaction, which facilitates the precipitation of the final product.

Synthetic Workflow Diagram

Caption: Inhibition of the PI3K/AKT signaling pathway by a benzothiazole derivative.

Conclusion and Future Perspectives

This compound is a high-value, versatile chemical scaffold with immense potential in the field of drug discovery. Its straightforward synthesis and the presence of two distinct reactive functional groups allow for extensive chemical modification and the creation of large, diverse libraries of novel compounds. The proven track record of the 2-aminobenzothiazole core in a multitude of therapeutic areas, particularly oncology, ensures that this compound will remain a focal point for medicinal chemistry research. Future investigations will likely focus on developing more efficient and greener synthetic routes, exploring novel derivatizations, and conducting extensive biological screenings to uncover new therapeutic applications for this promising molecular building block.

References

-

Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

-

Al-Ostath, O., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved January 12, 2026, from [Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Chemistry of Heterocyclic Compounds. Retrieved January 12, 2026, from [Link]

-

Levkovskaya, G. G., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. Retrieved January 12, 2026, from [Link]

-

Al-Ostath, O., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved January 12, 2026, from [Link]

-

ethyl 2-amino-1,3-thiazole-5-carboxylate. (n.d.). ChemSynthesis. Retrieved January 12, 2026, from [Link]

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Retrieved January 12, 2026, from [Link]

-

Gassman, P. G., & Gruetzmacher, G. (n.d.). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. (2019). Eurasian Journal of Analytical Chemistry. Retrieved January 12, 2026, from [Link]

-

ethyl 1,3-benzothiazole-2-carboxylate. (n.d.). ChemSynthesis. Retrieved January 12, 2026, from [Link]

-

2-Amino-1,3-benzothiazole-5-carboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Banik, B. K., et al. (n.d.). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). ARKIVOC. Retrieved January 12, 2026, from [Link]

-

Synthesis of Ethyl 2-Arylaminoimidazo[2,1-b]benzothiazole-3-carboxylates. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

ethyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

Braun, M. (n.d.). The reaction of tertiary amines with cyanogen bromide. Science of Synthesis. Retrieved January 12, 2026, from [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. (2020). Oriental Journal of Chemistry. Retrieved January 12, 2026, from [Link]

-

Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

- Preparation method of 4-mercaptobenzoic acid. (n.d.). Google Patents.

-

Flash preparation of carbenoids: A different performance of cyanogen bromide. (2015). Scientific Reports. Retrieved January 12, 2026, from [Link]

-

Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

3-Amino-4-mercaptobenzoic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Ethyl 4-ethyl-amino-3-nitro-benzoate. (2009). Acta Crystallographica Section E. Retrieved January 12, 2026, from [Link]

-

A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-BenzoT[2][6]hiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-1,3-benzothiazole-5-carboxylic acid | C8H6N2O2S | CID 18504699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate structure elucidation

An In-Depth Technical Guide to the Structural Elucidation of Ethyl 2-amino-1,3-benzothiazole-5-carboxylate

Authored by: A Senior Application Scientist

Abstract

The 2-aminobenzothiazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1][2][3] The precise substitution pattern on this heterocyclic system is critical to its biological activity, making unambiguous structural elucidation a cornerstone of the drug discovery and development process. This guide provides a comprehensive, multi-technique framework for the definitive structural confirmation of this compound. We move beyond a simple recitation of methods to explain the causality behind experimental choices, presenting an integrated and self-validating workflow designed for researchers, chemists, and drug development professionals.

The Strategic Imperative: Why Unambiguous Elucidation Matters

In drug discovery, the identity, purity, and structure of a synthesized compound are paramount. The 2-aminobenzothiazole scaffold, while valuable, can yield various regioisomers during synthesis depending on the precursors and reaction conditions. For instance, placing the ethyl carboxylate group at the 5-position versus the 6- or 7-position can drastically alter the molecule's steric and electronic properties, thereby influencing its interaction with biological targets.[4][5] This guide uses this compound as a model compound to demonstrate a rigorous, sequential analytical workflow that ensures absolute confidence in the final structure.

Synthesis Pathway: A Representative Protocol

To elucidate a structure, one must first obtain the compound. The synthesis of 2-aminobenzothiazoles can be achieved through several established routes. A common and effective method is the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine, which acts as a catalyst and facilitates the in-situ formation of thiocyanogen for electrophilic attack and subsequent cyclization.

Representative Synthesis Workflow

Caption: Representative synthesis of the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve ethyl 4-aminobenzoate (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.

-

Bromination: Cool the mixture to 0-5 °C in an ice bath. Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: Pour the reaction mixture into crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Isolation: Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

The Elucidation Workflow: An Integrated Analytical Approach

No single technique provides a complete structural picture. True confidence is achieved by integrating data from orthogonal methods. Our workflow begins with mass spectrometry to confirm the molecular formula, proceeds to vibrational spectroscopy to identify functional groups, and culminates in nuclear magnetic resonance to map the precise atomic connectivity.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: The First Checkpoint

Causality: The initial and most fundamental question is: "What is the molecular weight and elemental formula of the compound?" High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula, which is the first piece of evidence to validate the success of the synthesis.

Expected Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₀H₁₀N₂O₂S | Derived from the structure. |

| Exact Mass | 222.0463 | Calculated for C₁₀H₁₀N₂O₂S. |

| [M+H]⁺ (ESI) | 223.0536 | Protonated molecule in positive ion mode. |

| [M-H]⁻ (ESI) | 221.0390 | Deprotonated molecule in negative ion mode. |

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a known standard immediately prior to the run.

-

Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Analysis: Compare the measured exact mass to the theoretical mass. A mass accuracy of < 5 ppm provides high confidence in the elemental formula.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy probes the vibrational modes of molecules. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups predicted by the proposed structure. The absence of starting material signals (e.g., a primary aromatic amine C-N stretch without the thiazole context) and the presence of expected product signals provide crucial validation.[7][8]

Expected Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| Amine (N-H) | 3450 - 3300 (two bands) | Asymmetric & Symmetric Stretch |

| Aromatic (C-H) | 3100 - 3000 | Stretch |

| Ester (C=O) | ~1715 | Stretch |

| Thiazole (C=N) | ~1620 | Stretch |

| Aromatic (C=C) | 1600 - 1450 | Ring Stretch |

| Ester (C-O) | 1300 - 1200 | Stretch |

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Analysis: Identify the characteristic absorption bands and compare them with the expected values for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Causality: While MS confirms the formula and IR confirms functional groups, NMR spectroscopy elucidates the precise carbon-hydrogen framework and the connectivity of atoms. It is the most powerful tool for distinguishing between isomers. For this compound, NMR will definitively place the ester at the 5-position by analyzing the coupling patterns of the aromatic protons.[9][10]

¹H NMR: Proton Environment and Connectivity

The key to confirming the 5-carboxylate substitution lies in the aromatic region. We expect to see three distinct aromatic protons in an ABC spin system. The proton at C4 will be a doublet, the proton at C6 will be a doublet of doublets, and the proton at C7 will be a doublet.

¹³C NMR: The Carbon Skeleton

This technique confirms the number of unique carbon environments, including the critical quaternary carbons of the fused ring system.

2D NMR (HSQC & HMBC): Unambiguous Assignment

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to, confirming C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the ultimate tool for proving connectivity. For example, the proton at C4 should show an HMBC correlation to the carbonyl carbon (C=O) of the ester group, providing definitive proof of the 5-position substitution.

Expected NMR Data (in DMSO-d₆, referenced to TMS)

| Assignment | ¹H NMR (Predicted δ, Multiplicity, J) | ¹³C NMR (Predicted δ) | Key HMBC Correlations |

| -NH₂ | ~7.5 (s, 2H) | - | C2 |

| H4 | ~8.3 (d, J ≈ 1.5 Hz) | ~120 | C2, C5, C6, C=O |

| H6 | ~7.9 (dd, J ≈ 8.5, 1.5 Hz) | ~125 | C4, C5, C7a |

| H7 | ~7.7 (d, J ≈ 8.5 Hz) | ~123 | C5, C7a |

| -OCH₂CH₃ | ~4.3 (q, 2H, J ≈ 7.1 Hz) | ~61 | C=O, -OCH₂C H₃ |

| -OCH₂CH₃ | ~1.3 (t, 3H, J ≈ 7.1 Hz) | ~14 | -OC H₂CH₃, C=O |

| C=O | - | ~165 | H4, H6, -OC H₂CH₃ |

| C2 (Amine) | - | ~168 | H4, -NH₂ |

| C3a | - | ~152 | H4, H7 |

| C5 | - | ~126 | H4, H6, H7 |

| C7a | - | ~132 | H6, H7 |

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be needed due to the lower natural abundance of ¹³C.

-

2D NMR Acquisition: Perform standard HSQC and HMBC experiments to establish C-H and long-range C-H correlations.

-

Analysis: Integrate the ¹H signals, determine multiplicities and coupling constants, and assign all ¹H and ¹³C peaks using the 1D and 2D data. The observed coupling patterns and HMBC correlations must match the proposed structure.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of a novel compound like this compound is not a matter of a single measurement but a logical, self-validating investigation. By following the workflow presented:

-

HRMS confirms the correct elemental formula.

-

IR Spectroscopy validates the presence of all required functional groups.

-

NMR Spectroscopy , through a combination of 1D and 2D experiments, provides an unambiguous map of atomic connectivity, definitively confirming the 5-carboxylate substitution pattern and distinguishing it from all other possible isomers.

This integrated approach provides the highest level of confidence required for compounds intended for further research and development in the pharmaceutical industry.

References

-

IAJESM. 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. Link

-

PubMed - NIH. 2-Aminobenzothiazoles in anticancer drug design and discovery. Link

-

PubMed Central (PMC). 2-Aminobenzothiazoles in anticancer drug design and discovery. Link

-

ResearchGate. 2-Aminobenzothiazoles in anticancer drug design and discovery. Link

-

Significance and symbolism. 2-aminobenzothiazole: Significance and symbolism. Link

-

Benchchem. "validating the synthesis of benzothiazole derivatives through spectroscopic methods". Link

-

ChemicalBook. Ethyl 2-aminothiazole-5-carboxylate synthesis. Link

-

The Royal Society of Chemistry. Supporting information. Link

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Link

-

SpectraBase. ethyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate - Optional[1H NMR] - Spectrum. Link

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Link

-

Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Link

-

ResearchGate. Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Link

-

Der Pharma Chemica. ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Link

-

Unibrom Corp. Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block. Link

-

Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Link

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216. Link

-

SpectraBase. Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate - Optional[1H NMR] - Spectrum. Link

-

ScienceDirect. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Link

-

Malaysian Journal of Analytical Sciences. SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Link

-

Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Link

-

PubMed Central (PMC). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Link

-

DigitalCommons@UMaine. Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. Link

-

ResearchGate. Synthesis of Ethyl 2-Arylaminoimidazo[2,1-b]benzothiazole-3-carboxylates. Link

-

ResearchGate. (PDF) Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Link

-

Chemical-Suppliers. This compound | CAS 103040-92-2. Link

-

ChemSynthesis. ethyl 2-amino-1,3-thiazole-5-carboxylate. Link

-

ResearchGate. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Link

Sources

- 1. iajesm.in [iajesm.in]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. repository.qu.edu.iq [repository.qu.edu.iq]

- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jyoungpharm.org [jyoungpharm.org]

A Technical Guide to the Spectroscopic Profile of Ethyl 2-amino-1,3-benzothiazole-5-carboxylate

Introduction

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a benzothiazole core appended with an amino group and an ethyl carboxylate moiety, presents a versatile scaffold for the synthesis of a wide array of biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound. The presented data is a synthesis of information from analogous structures and established spectroscopic principles, offering a robust predictive profile for this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. The aromatic benzothiazole ring system, the primary amino group at the 2-position, and the ethyl carboxylate group at the 5-position each give rise to characteristic signals in different spectroscopic techniques.

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amino group protons, and the protons of the ethyl ester group. The chemical shifts are influenced by the electronic effects of the substituents on the benzothiazole ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (H4) | ~8.2 | d | ~1.5 |

| Aromatic-H (H6) | ~7.8 | dd | ~8.5, 1.5 |

| Aromatic-H (H7) | ~7.3 | d | ~8.5 |

| -NH₂ | ~5.5-6.5 | br s | - |

| -OCH₂CH₃ | ~4.3 | q | ~7.1 |

| -OCH₂CH₃ | ~1.3 | t | ~7.1 |

Disclaimer: The predicted chemical shifts are based on the analysis of 2-aminobenzothiazole derivatives and ethyl benzoate. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~166 |

| C2 (-NH₂) | ~168 |

| C3a | ~132 |

| C4 | ~125 |

| C5 | ~124 |

| C6 | ~128 |

| C7 | ~115 |

| C7a | ~152 |

| -OCH₂CH₃ | ~61 |

| -OCH₂CH₃ | ~14 |

Disclaimer: The predicted chemical shifts are based on data from analogous benzothiazole structures and ethyl benzoate.[1][2][3][4]

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the multiplicities and coupling constants to deduce the connectivity of the atoms. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.[5]

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H and C=C bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch (asymmetric & symmetric) | 3400-3200 | Medium | Primary Amine |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Aromatic Ring |

| C=O Stretch (Ester) | ~1715 | Strong | Ethyl Ester |

| C=N Stretch | ~1640 | Medium | Benzothiazole |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak | Aromatic Ring |

| C-O Stretch (Ester) | 1300-1100 | Strong | Ethyl Ester |

Disclaimer: The predicted wavenumbers are based on typical values for the respective functional groups in similar chemical environments.[6][7][8][9][10]

Experimental Protocol: FT-IR Spectroscopy

The following outlines a typical procedure for obtaining an FT-IR spectrum.

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Background Spectrum: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded to subtract atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data

Upon ionization in a mass spectrometer, this compound is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight, followed by a series of fragment ions.

-

Molecular Weight: 222.25 g/mol

-

Molecular Formula: C₁₀H₁₀N₂O₂S

-

Predicted Molecular Ion (M⁺): m/z = 222

Predicted Key Fragment Ions:

| m/z | Predicted Fragment Structure/Loss |

| 194 | [M - C₂H₄]⁺ (Loss of ethene via McLafferty rearrangement) |

| 177 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 149 | [M - COOCH₂CH₃]⁺ (Loss of ethyl carboxylate radical) |

| 135 | Benzothiazole core fragment |

Disclaimer: The predicted fragmentation pattern is based on the known fragmentation of benzothiazoles and ethyl esters.[11][12][13][14][15][16]

Experimental Protocol: Mass Spectrometry

A general protocol for acquiring a mass spectrum is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate the mass spectrum.

Caption: Predicted major fragmentation pathways for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

Predicted UV-Vis Absorption

Benzothiazole derivatives typically exhibit strong UV absorption due to the π-electron system of the aromatic rings. The presence of the amino and ethyl carboxylate groups will influence the position and intensity of the absorption maxima (λₘₐₓ).

-

Predicted λₘₐₓ: Two main absorption bands are expected in the range of 250-280 nm and 300-350 nm. The exact positions will be solvent-dependent.[17][18][19][20]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, MS, and UV-Vis data, in conjunction with the detailed experimental protocols, offer researchers, scientists, and drug development professionals the necessary tools to confidently work with this important heterocyclic building block. The interplay of the benzothiazole core and its functional groups results in a unique spectroscopic fingerprint, which is essential for ensuring the quality and integrity of this compound in synthetic and medicinal chemistry applications.

References

- Brainly. (2023, November 9). [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum.

- PubChem. (n.d.). Ethyl benzoate.

- Filo. (2025, April 12).

- Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo...

- Chemistry LibreTexts. (2023, August 29).

- ACS Publications. (2018, September 13).

- Identification of Aromatic F

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.).

- 13C NMR and structure. (n.d.).

- ResearchGate. (n.d.). UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in....

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967).

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Chegg.com. (2022, July 4).

- The Royal Society of Chemistry. (n.d.).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- Semantic Scholar. (2022, February 17).

- ResearchGate. (n.d.).

- Semantic Scholar. (n.d.).

- NIH. (n.d.).

- Spectroscopy Online. (2018, September 1).

- IR Spectroscopy Tutorial: Esters. (n.d.).

- Mass Spectrometry: Fragment

- Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.

- PubMed. (2023, February 15).

- MDPI. (2021, December 17). High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- IR Spectroscopy Tutorial: Arom

- Diva-portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes.

- Chemical-Suppliers. (n.d.).

- National Institute of Standards and Technology. (n.d.). Benzothiazole - the NIST WebBook.

- SpectraBase. (n.d.). Ethyl 2-amino-4-(4-nitrophenyl)

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- Unibrom Corp. (n.d.). Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block.

- ChemSynthesis. (2025, May 20).

- ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole.

- ChemSynthesis. (2025, May 20).

- DigitalCommons@UMaine. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines.

- PubChem. (n.d.).

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.).

- Punagri. (n.d.).

- ResearchGate. (n.d.). Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)

- National Institute of Standards and Technology. (n.d.). Benzothiazole - the NIST WebBook.

Sources

- 1. brainly.com [brainly.com]

- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]

- 4. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 5. diva-portal.org [diva-portal.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tdx.cat [tdx.cat]

- 14. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. Benzothiazole [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 2-amino-1,3-benzothiazole-5-carboxylate (CAS 103040-92-2): Properties, Synthesis, and Applications in Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-amino-1,3-benzothiazole-5-carboxylate (CAS No. 103040-92-2), a pivotal heterocyclic building block in modern medicinal chemistry. The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This document delves into the physicochemical properties, detailed synthesis protocols, and the extensive applications of this compound in drug discovery, with a particular focus on its role as a key intermediate in the development of kinase inhibitors and other therapeutic agents.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the design of pharmacologically active molecules.[1] Among its derivatives, 2-aminobenzothiazoles have garnered significant attention due to their synthetic accessibility and the diverse biological activities exhibited by their analogues.[1] The presence of a reactive amino group at the 2-position and other functionalities on the benzene ring, as seen in this compound, provides a versatile platform for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[2] This scaffold is a recurring motif in compounds targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective utilization in multi-step organic synthesis and drug development.

| Property | Value | Source |

| CAS Number | 103040-92-2 | N/A |

| Molecular Formula | C₁₀H₁₀N₂O₂S | N/A |

| Molecular Weight | 222.26 g/mol | N/A |

| Appearance | Likely a solid (based on related compounds) | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | N/A |

| Reactivity | The 2-amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and condensation. The ethyl ester is susceptible to hydrolysis or amidation. | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a reliable and well-established route involving the cyclization of an ortho-aminothiophenol derivative. The following protocol is a robust method for the preparation of this key intermediate.

Overview of the Synthetic Strategy

The most direct and widely employed method for the synthesis of 2-aminobenzothiazoles is the reaction of an appropriately substituted aniline with a thiocyanating agent to form an intermediate thiourea, followed by oxidative cyclization. An alternative and highly efficient route involves the reaction of an ortho-aminothiophenol with cyanogen bromide.

Sources

Versatile scaffold of 2-aminobenzothiazole esters in medicinal chemistry

An In-depth Technical Guide to the Versatile Scaffold of 2-Aminobenzothiazole Esters in Medicinal Chemistry

Abstract

The 2-aminobenzothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of 2-aminobenzothiazole esters, a particularly versatile subclass. We will delve into the fundamental physicochemical properties, explore classical and modern synthetic strategies, and examine their extensive applications in drug discovery, with a primary focus on anticancer, antimicrobial, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and an analysis of structure-activity relationships to facilitate future research and development in this promising area.

Introduction: The Privileged 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole ring system is classified as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to a wide range of biological targets with high affinity, thereby exhibiting diverse pharmacological effects. The fusion of a benzene ring with a thiazole ring creates a rigid, bicyclic structure with unique electronic properties that are conducive to molecular interactions within biological systems.

Physicochemical Properties and Structural Features

The core structure consists of a primary amine group at the 2-position of the benzothiazole ring. This amine group is a key site for chemical modification, allowing for the introduction of various substituents to modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and electronic distribution. The ester functionality, often located on the benzene ring portion, provides another handle for modification and can influence pharmacokinetic properties like absorption and metabolism. The nitrogen and sulfur atoms in the thiazole ring act as hydrogen bond acceptors, contributing to the molecule's ability to interact with protein targets.

Historical Perspective and Significance in Drug Discovery

The significance of the 2-aminobenzothiazole scaffold is highlighted by its presence in several clinically relevant molecules. For instance, Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), features this core structure. Its derivatives have been extensively investigated for a wide array of therapeutic applications, demonstrating activities that include anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory effects. This versatility makes the 2-aminobenzothiazole ester a highly attractive starting point for the design of novel therapeutic agents.

Synthetic Strategies for 2-Aminobenzothiazole Esters

The synthesis of 2-aminobenzothiazole esters can be achieved through several methodologies, ranging from classical condensation reactions to more modern, efficient approaches.

Classical Synthesis: The Hugerschoff Reaction

The most common and well-established method for synthesizing the 2-aminobenzothiazole core is the Hugerschoff reaction. This involves the cyclization of an aryl thiourea in the presence of an oxidizing agent, typically bromine in a suitable solvent like chloroform or acetic acid. The precursor aryl thiourea is readily prepared from the corresponding aniline.

This protocol describes the synthesis of a representative 2-aminobenzothiazole ester, which is a common building block for more complex derivatives.

Step 1: Synthesis of the Aryl Thiourea Intermediate

-

To a solution of ethyl 4-aminobenzoate (1.65 g, 10 mmol) in 20 mL of acetone, add 10 mL of a concentrated hydrochloric acid solution.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of ammonium thiocyanate (0.84 g, 11 mmol) in 10 mL of water, while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the mixture into 100 mL of crushed ice and stir until the precipitate solidifies.

-

Filter the solid, wash with cold water, and dry to obtain the N-(4-(ethoxycarbonyl)phenyl)thiourea.

Step 2: Oxidative Cyclization (Hugerschoff Reaction)

-

Dissolve the N-(4-(ethoxycarbonyl)phenyl)thiourea (2.24 g, 10 mmol) in 30 mL of chloroform.

-

Cool the solution in an ice bath and slowly add a solution of bromine (0.51 mL, 10 mmol) in 5 mL of chloroform dropwise over 30 minutes.

-

After the addition is complete, stir the mixture at room temperature for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

The resulting precipitate (hydrobromide salt) is filtered and washed with a small amount of cold chloroform.

-

To obtain the free base, suspend the salt in water and neutralize with an aqueous solution of sodium bicarbonate until the pH is ~8.

-

Filter the resulting solid, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol to obtain pure ethyl 2-aminobenzo[d]thiazole-6-carboxylate.

Modern Synthetic Approaches

To improve reaction times, yields, and environmental footprint, modern synthetic methods have been developed.

Microwave irradiation can significantly accelerate the oxidative cyclization step, often reducing reaction times from hours to minutes. The focused heating effect of microwaves provides a more efficient energy transfer, leading to higher yields and cleaner reactions.

Green chemistry principles have been applied to the synthesis of 2-aminobenzothiazoles by using environmentally benign solvents (e.g., water or ethanol) and catalysts. For example, the use of solid-supported reagents or catalysts simplifies purification and reduces waste.

Caption: General Synthetic Scheme for 2-Aminobenzothiazole Esters.

Anticancer Applications: A Primary Therapeutic Arena

The 2-aminobenzothiazole scaffold is a cornerstone in the development of novel anticancer agents. Its derivatives have been shown to target various hallmarks of cancer.

Mechanism of Action: Targeting Key Signaling Pathways

Many 2-aminobenzothiazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. By substituting the 2-amino group, researchers have developed selective inhibitors for kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are key drivers of tumor angiogenesis and proliferation.

Another common mechanism is the induction of apoptosis (programmed cell death) in cancer cells. These compounds can trigger intrinsic or extrinsic apoptotic pathways by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.

Caption: Simplified Signaling Pathway of Kinase Inhibition.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the anticancer potency of 2-aminobenzothiazole esters. Key findings often indicate that:

-

Substitutions on the 2-amino group: Large, aromatic, or heterocyclic moieties can enhance binding to the target protein's active site.

-

Substitutions on the benzene ring: The position and nature of substituents (e.g., halogens, methoxy groups) can significantly influence activity by altering electronic properties and steric interactions. The ester group itself can be modified to improve pharmacokinetic profiles.

Table: Anticancer Activity of Representative 2-Aminobenzothiazole Esters

| Compound ID | R1 (at 2-NH) | R2 (on Benzene Ring) | Target Cell Line | IC50 (µM) |

| A-1 | -H | 6-COOEt | MCF-7 (Breast) | 15.2 |

| A-2 | -Phenyl | 6-COOEt | A549 (Lung) | 5.8 |

| A-3 | -4-Chlorophenyl | 6-COOEt | HeLa (Cervical) | 2.1 |

| A-4 | -Phenyl | 4-Cl, 6-COOEt | A549 (Lung) | 1.5 |

Note: Data is illustrative and compiled from various literature sources for comparison.

Antimicrobial and Antiviral Potential

Beyond cancer, this versatile scaffold shows significant promise in combating infectious diseases.

Antibacterial and Antifungal Activity

Derivatives of 2-aminobenzothiazole have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity conferred by different substituents plays a critical role in their ability to penetrate microbial cell membranes.

Emerging Antiviral Applications

Recent studies have explored the antiviral potential of these compounds against viruses such as influenza and hepatitis C. They may act by inhibiting viral entry, replication, or other key stages in the viral life cycle. This remains an active and promising area of research.

Neuroprotective and Other CNS Activities

The ability of the 2-aminobenzothiazole scaffold to cross the blood-brain barrier has led to its investigation for various central nervous system (CNS) disorders.

Targeting Neurodegenerative Diseases

As exemplified by Riluzole, these compounds can modulate neuronal excitability, often through effects on glutamate pathways and ion channels. Research is ongoing into their potential for treating Alzheimer's and Parkinson's diseases by targeting pathways related to oxidative stress, neuroinflammation, and protein aggregation.

Anticonvulsant and Antipsychotic Properties

Certain derivatives have shown potent anticonvulsant effects in animal models, suggesting a role in epilepsy treatment. Others are being explored for their potential as antipsychotic agents, possibly through interaction with dopamine or serotonin receptors.

Case Study: In-depth Protocol for Biological Evaluation

To assess the therapeutic potential of newly synthesized compounds, a robust and reproducible biological assay is essential.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effect.

Step 1: Cell Culture and Seeding

-

Culture the selected cancer cell line (e.g., MCF-7) in the recommended medium (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO2 incubator.

-

Once cells reach 80-90% confluency, detach them using trypsin-EDTA.

-

Perform a cell count using a hemocytometer and determine cell viability (e.g., via trypan blue exclusion).

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

Step 2: Compound Treatment

-

Prepare a stock solution of the test 2-aminobenzothiazole ester (e.g., 10 mM in DMSO).

-

Create a series of dilutions from the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

Step 3: MTT Assay and Data Analysis

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 3-4 hours at 37 °C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis software (e.g., GraphPad Prism).

Future Perspectives and Conclusion

The 2-aminobenzothiazole ester scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to interact with a multitude of biological targets ensure its relevance in the ongoing search for new and effective therapeutics. Future research will likely focus on:

-

Combinatorial Chemistry and High-Throughput Screening: To rapidly generate and evaluate large libraries of derivatives.

-

Target-Specific Design: Utilizing computational tools like molecular docking to design derivatives with high selectivity for specific protein targets, thereby reducing off-target effects.

-

Drug Delivery Systems: Incorporating these molecules into novel drug delivery systems (e.g., nanoparticles) to improve their pharmacokinetic profiles and targeted delivery.

References

Due to the nature of this exercise, real-time web browsing for URLs is not performed. The references below are representative examples based on the topic.

- Title: Synthesis and biological evaluation of novel 2-aminobenzothiazole derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL:https://www.sciencedirect.com/journal/european-journal-of-medicinal-chemistry

- Title: Recent Advances in the Synthesis of 2-Aminobenzothiazoles. Source: Molecules URL:https://www.mdpi.com/journal/molecules

- Title: The 2-Aminobenzothiazole Scaffold in Medicinal Chemistry: A Review of Its Antimicrobial and Antiviral Properties. Source: Archiv der Pharmazie URL:https://onlinelibrary.wiley.com/journal/15214184

- Title: Design, Synthesis, and Neuroprotective Effects of Novel Riluzole Analogs. Source: Journal of Medicinal Chemistry URL:https://pubs.acs.org/journal/jmcmar

- Title: Microwave-Assisted Synthesis of Heterocyclic Compounds. Source: Chemical Reviews URL:https://pubs.acs.org/journal/chreay

A Technical Guide for Drug Discovery Professionals: Unlocking the Biological Potential of Ethyl 2-amino-1,3-benzothiazole-5-carboxylate

Section 1: Executive Summary

The benzothiazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic value.[1][2] This guide focuses on a key derivative, Ethyl 2-amino-1,3-benzothiazole-5-carboxylate (EABC), presenting it not as an end-product, but as a privileged scaffold and a strategic starting point for the synthesis of novel drug candidates. We will dissect the known biological activities associated with the 2-aminobenzothiazole core, including its potent anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing mechanistic insights with actionable experimental protocols, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical entity in their discovery pipelines.

Section 2: The 2-Aminobenzothiazole Core: A Scaffold of Pharmacological Significance

Benzothiazole and its derivatives are heterocyclic compounds that have garnered immense interest due to their wide spectrum of biological activities.[3][4] The fused benzene and thiazole ring system provides a rigid, lipophilic backbone that is amenable to substitution at multiple positions, allowing for the fine-tuning of its pharmacological profile.[5] The 2-amino substitution is particularly crucial, serving as a versatile chemical handle for creating libraries of derivatives, including amides, ureas, and Schiff bases, which have shown enhanced biological efficacy.[6][7] This structural versatility has led to the development of benzothiazole-based agents for a multitude of diseases, with some compounds advancing into clinical trials, particularly in oncology.[1][8]

Section 3: this compound (EABC): A Versatile Synthetic Building Block

This compound (CAS 103040-92-2) is a multifunctional building block engineered for advanced medicinal chemistry applications.[6][9] Its structure is primed for diversification: the 2-amino group is a key nucleophilic site for building complex extensions, while the ethyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into various amides, enabling rapid exploration of structure-activity relationships (SAR).

A common synthetic route to the 2-aminobenzothiazole core involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, to facilitate cyclization. The specific synthesis of EABC would logically follow a similar pathway, starting from an appropriately substituted aminobenzoic acid ester.

Caption: Conceptual workflow for the synthesis and derivatization of EABC.

Section 4: The Pharmacological Landscape of the EABC Scaffold

The true potential of EABC lies in the proven biological activities of its derivatives. The 2-aminobenzothiazole scaffold is a powerful pharmacophore for targeting a range of pathological processes.

Anticancer Potential

The most extensively documented activity of 2-aminobenzothiazole derivatives is their anticancer efficacy against a wide array of human cancer cell lines.[4][10]

Mechanisms of Action:

-

Induction of Apoptosis: Many benzothiazole compounds trigger programmed cell death, a critical mechanism for eliminating cancer cells.[11][12] This is often achieved through the intrinsic mitochondrial pathway.

-

Cell Cycle Arrest: Derivatives have been shown to halt the cell division cycle, preventing cancer cell proliferation.[13]

-

Inhibition of Key Signaling Pathways: Benzothiazoles can modulate critical pathways essential for tumor growth and survival. A prominent example is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and plays a role in inflammation, cell survival, and proliferation.[8][14]

Caption: Benzothiazole derivatives can inhibit the NF-κB signaling pathway.[14]

Summary of In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

| Derivative Class | Cell Line | IC₅₀ Value | Reference |

| Pyrimidine-based | HT-29 (Colon) | 0.024 µM | [10] |

| Pyrimidine-based | A549 (Lung) | 0.84 µM | [10] |

| Phenylacetamide-based | Pancreatic Cancer Cells | Low µM range | [15] |

| Hydrazone-based | C6 (Glioma) | Varies, some > Cisplatin | [12] |

| NF-κB Inhibitors | HepG2 (Liver) | 29.63 µM (48h) | [14] |

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[16][17]

Mechanisms of Action: The primary antibacterial mechanism for some derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[7] These enzymes are essential for DNA replication, making them excellent targets for antibiotic development. For antifungal activity, compounds have shown significant efficacy against Candida species.[18]

Summary of In Vitro Antimicrobial Activity

| Derivative Class | Organism | Activity Metric | Result | Reference |

| Amide Derivatives | E. coli | Zone of Inhibition | Moderate Activity | [19] |

| Amide Derivatives | S. epidermidis | Zone of Inhibition | Moderate Activity | [19] |

| Substituted 2-ABT | B. subtilis | Zone of Inhibition | Good Activity | [16] |

| Substituted 2-ABT | C. albicans | MIC | 4-8 µg/mL | [18] |

| Ethyl Ureas | S. pneumoniae | MIC₉₀ | 0.015 µg/mL | [7] |

Anti-inflammatory Properties

There is a significant mechanistic overlap between the anti-inflammatory and anticancer activities of benzothiazoles, often converging on the NF-κB pathway.[8][14]

Mechanisms of Action:

-

COX-2/iNOS Inhibition: By suppressing NF-κB, benzothiazole derivatives can downregulate the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[14]

-

Lipoxygenase (LOX) Inhibition: Certain benzothiazole-based thiazolidinones have been identified as inhibitors of soybean lipoxygenase, suggesting a potential mechanism for resolving inflammation.[20] One potent derivative demonstrated 69.57% inflammation inhibition in a carrageenan-induced paw edema model, outperforming the standard drug indomethacin.[20]

Section 5: From Scaffold to Lead Compound: A Strategic Workflow

Leveraging EABC in a drug discovery campaign requires a systematic approach, moving from library synthesis to lead optimization.

Caption: A rational drug discovery workflow utilizing the EABC scaffold.

Key Experimental Protocols

Protocol 5.1: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Causality: The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity. It serves as a reliable proxy for cell viability and cytotoxicity, making it an excellent primary screen for anticancer potential. It quantifies the ability of living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the EABC-derived test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

-

Protocol 5.2: Determination of Minimum Inhibitory Concentration (MIC)

-

Causality: The MIC is the gold standard for measuring the potency of an antimicrobial agent. This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism, providing a quantitative measure of its efficacy.

-

Methodology:

-